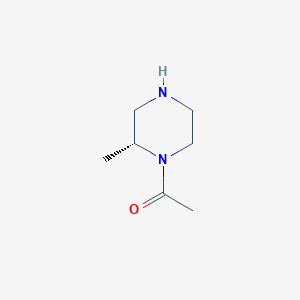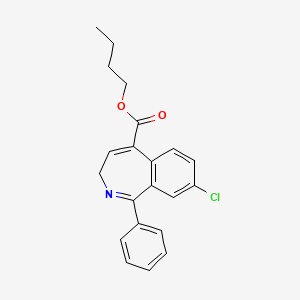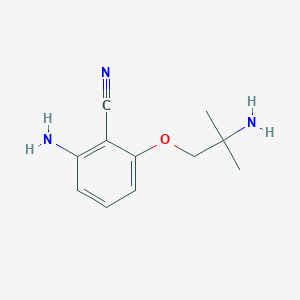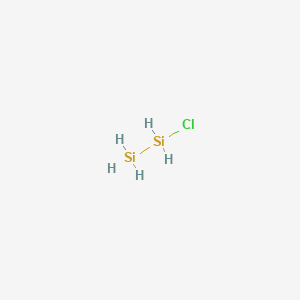
(R)-1-(2-Methylpiperazin-1-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(2-Methylpiperazin-1-YL)ethanone: is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant is characterized by an acetyl group attached to the nitrogen atom and a methyl group at the second carbon position in the R-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Methylpiperazin-1-YL)ethanone typically involves the acetylation of 2-methylpiperazine. One common method is to react 2-methylpiperazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-1-(2-Methylpiperazin-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: (R)-1-(2-Methylpiperazin-1-YL)ethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interactions between piperazine-based compounds and biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It is investigated for its potential as an anticonvulsant, antidepressant, and antipsychotic agent.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a curing agent and cross-linker in the manufacture of epoxy resins and other polymeric materials.
Mécanisme D'action
The mechanism of action of (R)-1-(2-Methylpiperazin-1-YL)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-acetylpiperazine: Lacks the methyl group at the second carbon position.
2-methylpiperazine: Lacks the acetyl group on the nitrogen atom.
N-methylpiperazine: Has a methyl group on the nitrogen atom instead of an acetyl group.
Uniqueness: (R)-1-(2-Methylpiperazin-1-YL)ethanone is unique due to its specific configuration and functional groups. The presence of both the acetyl and methyl groups in the R-configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-[(2R)-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O/c1-6-5-8-3-4-9(6)7(2)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
WRVQFYLHOZQHFY-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CNCCN1C(=O)C |
SMILES canonique |
CC1CNCCN1C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(Trifluoromethyl)oxy]phenyl}formamide](/img/structure/B8510125.png)
![3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8510140.png)
![Methyl 3-[bis(tert-butoxycarbonyl)amino]-5-iodothiophene-2-carboxylate](/img/structure/B8510141.png)

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol](/img/structure/B8510148.png)





![3-(2,6-difluoropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8510189.png)

